molecular formula C9H8N2 B100589 3-Methylcinnoline CAS No. 17372-78-0

3-Methylcinnoline

Cat. No.: B100589
CAS No.: 17372-78-0
M. Wt: 144.17 g/mol
InChI Key: CEYRROMZZGLFSL-UHFFFAOYSA-N
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Description

3-Methylcinnoline is an organic compound with the molecular formula C₉H₈N₂. It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.

Scientific Research Applications

3-Methylcinnoline has a wide range of applications in scientific research:

Mechanism of Action

3-Methylcinnoline has been used as an acetyl-lysine mimic in the development of selective CBP/EP300-bromodomain (BRD) inhibitors . These inhibitors block TNF-α induced NFκB signaling, reducing TNF-α-induced cytokine expression in vitro .

Safety and Hazards

When handling 3-Methylcinnoline, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

3-Methylcinnoline has been used in the development of a new class of selective CBP/EP300-bromodomain (BRD) inhibitors . These inhibitors have shown promise in reducing the pro-inflammatory response by decreasing the secretion of IL-1β, MCP-1, IL-1α, and IL-6 from TNF-α-stimulated animals and inhibiting the migration of innate immune cells towards the draining lymph node . This suggests that this compound and its derivatives could have potential applications in the treatment of inflammatory and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcinnoline can be synthesized through several methods. One common approach involves the cyclization of 2-methyl-1H-indol-1-amine in the presence of hydrogen chloride and nitrobenzene in methanol under reflux conditions for 42 hours . Another method includes the oxidation-neutral cyclization reaction between azo and diazo compounds catalyzed by rhodium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methylcinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Methylcinnoline can be compared with other cinnoline derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRROMZZGLFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341755
Record name 3-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17372-78-0
Record name 3-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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